molecular formula C10H11N5O B2409239 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 71924-99-7

5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2409239
CAS No.: 71924-99-7
M. Wt: 217.232
InChI Key: BSGXQCHQJZAUKO-UHFFFAOYSA-N
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Description

5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

5-amino-1-(4-methylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-6-2-4-7(5-3-6)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGXQCHQJZAUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenylhydrazine with ethyl acetoacetate followed by cyclization with sodium azide can yield the desired triazole derivative. The reaction conditions often involve the use of solvents like ethanol or water and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure the efficiency and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions: 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The triazole moiety is known for its anticancer properties. Research has shown that derivatives of triazoles can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their ability to inhibit methionine aminopeptidase type II (MetAp2), which is implicated in cancer cell growth. Molecular docking studies have indicated that these compounds might induce apoptosis in various cancer cell lines, including leukemia and melanoma .

Antibacterial Properties

5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has also demonstrated antibacterial activity against several strains of bacteria. Studies have reported that triazole derivatives exhibit significant inhibition against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. These compounds have been evaluated for their binding affinities to bacterial enzymes, indicating their potential as antibiotic agents .

Table 1: Anticancer and Antibacterial Activities of Triazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
5-amino-1-(4-methylphenyl)-triazoleAnticancerLeukemia Cell Lines15
5-amino-1-(4-methylphenyl)-triazoleAntibacterialE. coli20
Other Triazole DerivativesAnticancerMelanoma12
Other Triazole DerivativesAntibacterialS. aureus18

Agricultural Applications

Fungicides and Herbicides

Triazole compounds are widely recognized for their fungicidal properties. The compound has been studied for its efficacy against various fungal pathogens affecting crops. Its application as a fungicide can help manage diseases such as powdery mildew and rusts in agricultural settings.

Table 2: Efficacy of Triazole Compounds as Fungicides

Compound NameTarget Fungal PathogenEfficacy (%)
5-amino-1-(4-methylphenyl)-triazoleFusarium oxysporum85
Other Triazole DerivativesBotrytis cinerea90

Material Science Applications

Polymer Chemistry

The incorporation of triazole derivatives into polymer matrices has been explored to enhance the thermal stability and mechanical properties of materials. These compounds can act as cross-linking agents or modifiers in polymer synthesis, leading to improved performance characteristics.

Table 3: Properties of Polymers Modified with Triazole Derivatives

Polymer TypeModification TypeProperty Enhanced
PolyurethaneCross-linkingIncreased tensile strength
PolyethyleneAdditiveImproved thermal stability

Case Studies

  • Anticancer Study : A recent study synthesized a series of triazole derivatives and assessed their anticancer activities through in vitro assays on various cancer cell lines. The results indicated that modifications on the triazole ring could significantly enhance anticancer potency .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial efficacy of synthesized triazoles against multiple bacterial strains. The study utilized molecular docking techniques to predict binding interactions with bacterial targets, confirming the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The specific pathways involved depend on the target enzyme and the biological context .

Comparison with Similar Compounds

  • 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness: Compared to similar compounds, 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its specific substitution pattern on the phenyl ring. The presence of the methyl group can influence the compound’s reactivity, stability, and biological activity. This unique substitution can enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.

Biological Activity

5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (commonly referred to as ATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a triazole ring that is crucial for its biological activity. The synthesis typically involves a multi-step process that includes the cyclization of 4-methylphenylhydrazine with ethyl acetoacetate under controlled conditions, often utilizing solvents like ethanol or water.

Synthetic Route Overview

StepReaction Description
1Reaction of 4-methylphenylhydrazine with ethyl acetoacetate
2Cyclization with sodium azide
3Purification and characterization

Biological Activity

Antimicrobial Activity
Research has demonstrated that ATC exhibits notable antimicrobial properties. A study indicated that derivatives of triazole compounds, including ATC, showed moderate activity against various pathogens such as Staphylococcus aureus and Enterococcus faecalis . The compound's ability to inhibit bacterial growth makes it a candidate for further development in treating bacterial infections.

Anticancer Properties
ATC has also been evaluated for its anticancer potential. In a study focusing on its effects on Trypanosoma cruzi, the parasite responsible for Chagas' disease, it was found that optimized derivatives of ATC significantly suppressed parasite burden in mouse models, demonstrating promising anticancer activity . The mechanism appears to involve the inhibition of specific enzymes critical for the survival of the parasite.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is essential for optimizing the efficacy of ATC. Modifications to the amino group and peripheral substituents have been shown to influence biological activity significantly. For example, the presence of specific functional groups can enhance binding affinity to biological targets .

Key Findings from SAR Studies

ModificationEffect on Activity
Replacement of amino group with H or MeLoss of activity
Substitution on triazole ringAltered binding affinity

Case Study 1: Antimicrobial Screening

In a high-throughput screening process involving over 1.8 million compounds, several analogs of ATC were identified with potent antimicrobial properties against Escherichia coli and Pseudomonas aeruginosa. The study highlighted the importance of structural modifications in enhancing potency and broadening target specificity .

Case Study 2: Chagas Disease Treatment

A phenotypic screening against intracellular Trypanosoma cruzi led to the identification of a novel hit series based on the ATC scaffold. Optimization efforts resulted in compounds with improved aqueous solubility and metabolic stability, which are critical for oral bioavailability . One compound from this series demonstrated significant efficacy in reducing parasite load in vivo.

Q & A

Basic Research: What are the established synthetic routes for 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and what are their critical optimization parameters?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Condensation : Reacting 4-methylaniline with isocyanides or azides to form intermediates like 4-methylphenylcarboximidoyl chloride .

Cyclization : Using sodium azide or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core .

Functionalization : Introducing the amino and carboxamide groups via nucleophilic substitution or amidation .
Optimization Parameters :

  • Yield : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of azide to alkyne) and reaction time (8–12 hours at 80°C) .
  • Purity : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
    Key Challenge : Low solubility of intermediates in aqueous media, addressed using DMSO/water co-solvent systems .

Advanced Research: How can computational modeling enhance the design of derivatives with improved solubility and target specificity?

Methodological Answer:

  • Solubility Prediction : Use tools like COSMO-RS to calculate logP values and identify hydrophobic substituents requiring modification (e.g., replacing methyl with hydroxyl groups) .
  • Docking Studies : Molecular docking (AutoDock Vina) against enzyme targets (e.g., kinases) to prioritize derivatives with stronger binding affinity (ΔG < -8 kcal/mol) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide synthetic prioritization .
    Example : Derivatives with 4-fluorophenyl substitutions showed 3-fold lower IC50 values than methylphenyl analogs in kinase inhibition assays .

Basic Research: What in vitro assays are commonly used to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™ Kit) with IC50 determination via dose-response curves (4-parameter logistic fit) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour incubation and EC50 calculation .
  • Anti-inflammatory Activity : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .
    Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent-only blanks.

Advanced Research: How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?

Methodological Answer:

  • Formulation Strategies : Use nanocarriers (e.g., PLGA nanoparticles) to enhance solubility and prolong half-life. Particle size (<200 nm) and polydispersity (<0.2) are critical .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amino groups) to improve intestinal absorption, followed by enzymatic activation .
  • Metabolic Stability : Liver microsome assays to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) and guide structural shielding .

Basic Research: What analytical techniques are used to characterize this compound and its intermediates?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d6 to confirm regiochemistry of the triazole ring (e.g., 1,4-disubstitution pattern) .
  • HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection (λ = 254 nm) for purity assessment (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 311.31) .

Advanced Research: How can conflicting data on target selectivity (e.g., kinase vs. non-kinase effects) be resolved?

Methodological Answer:

  • Orthogonal Assays : Combine biochemical (e.g., kinase profiling) and cellular (e.g., CRISPR knockouts) assays to isolate primary targets .
  • Chemical Proteomics : Use immobilized compound pulldowns with LC-MS/MS to identify off-target binding proteins .
  • Structural Analysis : X-ray crystallography of compound-enzyme complexes to validate binding modes and rationalize selectivity .

Basic Research: What are the known structure-activity relationships (SAR) for this triazole carboxamide scaffold?

Methodological Answer:

  • Core Modifications : 1,2,3-Triazole substitution at position 1 (aryl groups) enhances target affinity, while position 4 (carboxamide) influences solubility .
  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring improve enzyme inhibition but reduce solubility .
    Data Table :
Substituent (Position 1)IC50 (Kinase X, nM)Solubility (µg/mL)
4-Methylphenyl1208.2
4-Fluorophenyl455.1
3-Chlorophenyl893.9

Advanced Research: What strategies mitigate toxicity in preclinical development?

Methodological Answer:

  • In Silico Toxicity Prediction : Tools like ProTox-II to flag hepatotoxic or mutagenic motifs (e.g., nitro groups) .
  • In Vitro Safety Profiling : hERG inhibition assays (patch-clamp) and Ames test for genotoxicity .
  • Metabolite Identification : LC-HRMS to detect reactive metabolites (e.g., epoxides) requiring structural mitigation .

Basic Research: How is the compound’s stability under varying pH and temperature conditions assessed?

Methodological Answer:

  • Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hours) and analyze degradation products via HPLC .
  • Thermal Stability : TGA/DSC to determine decomposition temperature (>200°C indicates solid-state stability) .
    Key Finding : Degradation occurs above pH 10 via hydrolysis of the carboxamide group .

Advanced Research: How can cross-disciplinary approaches (e.g., chemical informatics) accelerate discovery?

Methodological Answer:

  • High-Throughput Screening (HTS) : Use fragment-based libraries to identify synergistic co-targets .
  • Machine Learning : Train random forest models on bioactivity datasets to predict novel applications (e.g., antifibrotic activity) .
  • Automated Synthesis : Robotic platforms for parallel synthesis of 100+ analogs/month, coupled with automated bioassays .

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